molecular formula C25H18FIN2O6 B332470 4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE

4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE

Cat. No.: B332470
M. Wt: 588.3 g/mol
InChI Key: FLPPLIKBZYIFRO-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE” is a complex organic molecule that features a variety of functional groups, including fluorobenzyl, iodo, methoxy, nitro, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE” typically involves multiple steps:

    Formation of the Fluorobenzyl Ether: The initial step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the fluorobenzyl ether.

    Methoxylation: The methoxy group is introduced via methylation, typically using methyl iodide and a base.

    Formation of the Benzylidene Group: The benzylidene moiety is formed through a condensation reaction between the aldehyde and the appropriate ketone or aldehyde derivative.

    Oxazole Ring Formation: The oxazole ring is constructed through a cyclization reaction involving the appropriate precursors.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using nitric acid or a nitrating mixture.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzylidene groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The fluorobenzyl and iodo groups can participate in nucleophilic substitution reactions.

    Cyclization: The oxazole ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as Lewis acids.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl or iodo groups.

    Cyclization: More complex heterocyclic structures formed through cyclization.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the nitro and fluorobenzyl groups suggests potential activity against certain biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a pharmaceutical agent. The combination of functional groups may confer unique biological activity, making it a candidate for drug development.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers and advanced composites. Its structural complexity and functional diversity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group could participate in redox reactions, while the fluorobenzyl and iodo groups may facilitate binding to specific protein sites. The oxazole ring could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one
  • 4-{4-[(4-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one
  • 4-{4-[(4-methylbenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of “4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE” lies in the presence of the fluorobenzyl group, which can enhance the compound’s lipophilicity and metabolic stability. The combination of the iodo and nitro groups may also confer unique reactivity and biological activity, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C25H18FIN2O6

Molecular Weight

588.3 g/mol

IUPAC Name

(4Z)-4-[[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C25H18FIN2O6/c1-14-3-6-17(12-21(14)29(31)32)24-28-20(25(30)35-24)10-16-9-19(27)23(22(11-16)33-2)34-13-15-4-7-18(26)8-5-15/h3-12H,13H2,1-2H3/b20-10-

InChI Key

FLPPLIKBZYIFRO-JMIUGGIZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)F)OC)/C(=O)O2)[N+](=O)[O-]

SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)F)OC)C(=O)O2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)F)OC)C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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